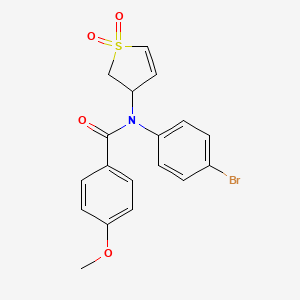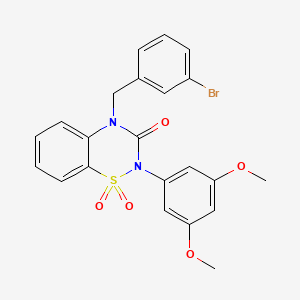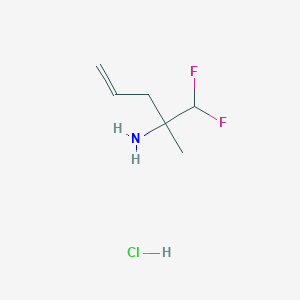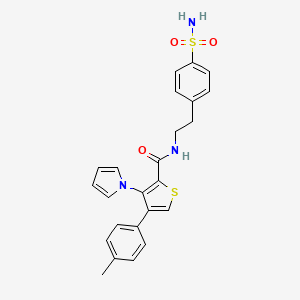
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, also known as ETP-46321, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is not fully understood, but it is believed to involve the inhibition of the proteasome, a complex of proteins that is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may prevent the degradation of tumor suppressor proteins and other proteins that are important for cell survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the reduction of inflammation. 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has also been found to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it may reduce the side effects associated with traditional chemotherapy. However, one limitation of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is its low solubility, which may make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine. One area of interest is the development of more efficient synthesis methods for 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, which may improve its availability for research and clinical use. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, and to determine its potential therapeutic applications in the treatment of various diseases. Finally, the development of more soluble forms of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may improve its efficacy and usability in vivo.
合成法
The synthesis of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves the reaction of 4-ethoxyphenylsulfonyl chloride with 1-(2-azidoethyl)-4-piperidinone, followed by the reduction of the resulting azide with sodium borohydride. This results in the formation of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, which can be purified through recrystallization.
科学的研究の応用
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In particular, 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-2-22-14-3-5-15(6-4-14)23(20,21)18-11-7-13(8-12-18)19-16-9-10-17-19/h3-6,9-10,13H,2,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMGCKOAJWEDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2870412.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2870418.png)


![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2870426.png)

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870429.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2870431.png)
